3',5'-Dimethoxy-2,6-dimethyl-1,1'-biphenyl
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Overview
Description
3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl is an organic compound characterized by the presence of two methoxy groups and two methyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylphenol and 3,5-dimethoxybenzene.
Coupling Reaction: The key step involves a coupling reaction, often facilitated by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the biphenyl core by coupling a boronic acid derivative of one aromatic ring with a halogenated derivative of the other.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for 3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways: It may modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethoxy-2,2’-dimethyl-1,1’-biphenyl
- 3,3’-Di-tert-butyl-5,5’-dimethyl-1,1’-biphenyl-2,2’-diol
- 6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)
Uniqueness
3’,5’-Dimethoxy-2,6-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
606970-71-2 |
---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C16H18O2/c1-11-6-5-7-12(2)16(11)13-8-14(17-3)10-15(9-13)18-4/h5-10H,1-4H3 |
InChI Key |
ILLXGIMWZQTOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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